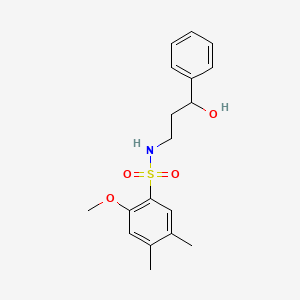![molecular formula C17H14N2O3S B2365430 2-[(3-Méthoxynaphtalène-2-carbonyl)amino]thiophène-3-carboxamide CAS No. 864941-14-0](/img/structure/B2365430.png)
2-[(3-Méthoxynaphtalène-2-carbonyl)amino]thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a thiophene ring substituted with a carboxamide group
Applications De Recherche Scientifique
2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to have various biological effects . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
It’s worth noting that thiophene derivatives have been reported to exhibit antioxidant and antibacterial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide typically involves the condensation of 3-methoxynaphthalene-2-carboxylic acid with thiophene-3-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[(3-Hydroxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide.
Reduction: Formation of 2-[(3-Methoxynaphthalene-2-methanol)amino]thiophene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-2-carboxamide
- 2-[(3-Methoxynaphthalene-2-carbonyl)amino]furan-3-carboxamide
- 2-[(3-Methoxynaphthalene-2-carbonyl)amino]pyrrole-3-carboxamide
Uniqueness
2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both naphthalene and thiophene rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[(3-methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-14-9-11-5-3-2-4-10(11)8-13(14)16(21)19-17-12(15(18)20)6-7-23-17/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQNNABXZQHKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
![3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)




![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)

![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)
